molecular formula C15H24N2O4S B11081638 4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No.: B11081638
M. Wt: 328.4 g/mol
InChI Key: SGORHYPTLAAUFN-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a nitro group, a sulfonamide group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids for nitration and specific catalysts for the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O4S/c1-11-7-8-12(9-13(11)17(18)19)22(20,21)16-15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3

InChI Key

SGORHYPTLAAUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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